3,4-Diacetoxycinnamic acid

Description

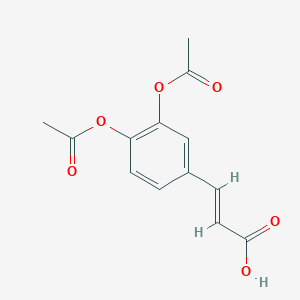

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIYGBWFISUTHI-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-48-2 |

Source

|

| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diacetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3,4-Diacetoxycinnamic Acid from Caffeic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Rationale for Acetyl Protection of Caffeic Acid

Caffeic acid, or 3,4-dihydroxycinnamic acid, is a ubiquitous phenolic compound in the plant kingdom, celebrated for its potent antioxidant and anti-inflammatory properties.[1] Its chemical structure, featuring a catechol ring (two adjacent hydroxyl groups) conjugated to an acrylic acid side chain, is central to its biological activity but also presents a significant challenge in synthetic chemistry.[1][2] The phenolic hydroxyls are highly reactive and can interfere with reactions targeting the carboxylic acid moiety.

To overcome this, a common and effective strategy is the protection of these hydroxyl groups via acetylation. This process converts caffeic acid into 3,4-diacetoxycinnamic acid, a stable and versatile intermediate.[3][4] The acetyl groups act as temporary "masks," rendering the hydroxyls unreactive and enabling selective modifications at the carboxylic acid group, such as the synthesis of various esters and amides.[3][5] These acetyl protecting groups can be readily removed under mild basic or acidic conditions later in a synthetic sequence, restoring the bioactive catechol structure.[3] This guide provides a comprehensive technical overview of this pivotal transformation.

The Chemistry of Acetylation: Mechanism and Causality

The conversion of caffeic acid to this compound is a classic esterification reaction. The most frequently employed method involves the use of acetic anhydride (Ac₂O) as the acetylating agent, with pyridine serving as a crucial basic catalyst.[3][6][7]

Core Reagents and Their Roles:

-

Caffeic Acid: The starting substrate containing the nucleophilic hydroxyl groups.

-

Acetic Anhydride (Ac₂O): The electrophilic source of the acetyl groups. It is highly effective due to the excellent leaving group potential of the acetate ion.[7][8]

-

Pyridine: A weak base that plays a dual role. First, it deprotonates the phenolic hydroxyls of caffeic acid, converting them into more potent phenoxide nucleophiles.[9] Second, it acts as a scavenger, neutralizing the acetic acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

The Step-Wise Reaction Mechanism:

-

Activation: Pyridine abstracts a proton from one of the phenolic hydroxyl groups on the caffeic acid molecule, creating a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a transient tetrahedral intermediate.

-

Ester Formation: This intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion as a stable leaving group. This completes the acetylation of one hydroxyl group.

-

Repeat: The process is repeated for the second phenolic hydroxyl group to yield the final product, this compound.

-

Reaction Setup: Dissolve caffeic acid (1.0 equivalent) in anhydrous pyridine (approx. 5-10 mL per mmol of caffeic acid) in a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas like argon.

-

Causality: Using anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride. The inert atmosphere prevents unwanted oxidation of the catechol moiety.

-

-

Reagent Addition: Cool the flask in an ice bath to 0°C. Add acetic anhydride (2.5-3.0 equivalents) dropwise to the stirring solution over 10-15 minutes.

-

Causality: A slight excess of acetic anhydride ensures the complete acetylation of both hydroxyl groups. The slow, cold addition is a safety measure to control the exothermic nature of the reaction.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours or until the starting material is completely consumed.

-

Trustworthiness: The reaction progress must be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) will show the disappearance of the polar caffeic acid spot and the appearance of a new, less polar product spot for this compound.

-

-

Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water to quench any remaining acetic anhydride.

-

Acidification & Extraction: Acidify the aqueous mixture to a pH of ~2 by adding 1 M HCl. This step protonates the carboxylic acid and neutralizes the pyridine. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Causality: The product is more soluble in the organic solvent, allowing for its separation from water-soluble byproducts.

-

-

Purification Washes: Wash the combined organic layers sequentially with 1 M HCl (to remove residual pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Self-Validation: The NaHCO₃ wash is a critical purification step. The absence of effervescence indicates the successful removal of acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a white or off-white solid. [8]

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data | Reference |

| IUPAC Name | 3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | [10] |

| Molecular Formula | C₁₃H₁₂O₆ | [10] |

| Molecular Weight | 264.23 g/mol | [10] |

| ¹H NMR (Expected Shifts) | ||

| Vinyl Protons (H-α, H-β) | δ ~6.5-6.6 ppm (d), δ ~7.7-7.8 ppm (d) | |

| Aromatic Protons | δ ~7.2-7.6 ppm (m) | |

| Acetyl Protons (-OCOCH₃) | δ ~2.3 ppm (s, 6H) | |

| IR Spectroscopy (Expected Peaks) | ||

| C=O Stretch (Ester) | ~1760-1770 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1690-1710 cm⁻¹ | |

| C=C Stretch (Alkene) | ~1630-1640 cm⁻¹ | |

| Mass Spectrometry (HRMS) | m/z calculated for C₁₃H₁₂O₆ + Na⁺: 287.0526; found: [Value from analysis] |

Concluding Remarks for the Practicing Scientist

The acetylation of caffeic acid is a fundamental and highly reproducible procedure that provides access to a key synthetic intermediate. By protecting the catechol hydroxyls, this compound opens the door to a wide array of chemical modifications at the carboxylic acid terminus, facilitating the development of novel caffeic acid amides, esters, and other derivatives for evaluation in drug discovery and materials science. [3][8]The protocol described herein is robust, scalable, and incorporates self-validating steps to ensure the reliable synthesis of a high-purity final product.

References

-

Guzman, J. D. (2019). Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties. Molecules, 24(22), 4089. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 99103, this compound. Retrieved from [Link]

-

Yusuf, M., et al. (2020). A Caffeic Acid Derivative Potential for Anticancer Drug: Synthesis of N-(piperidinyl)caffeamide and Its Activity against P388 Leukemia Murine Cells. Jurnal Akta Kimia Indonesia, 13(2), 38-42. [Link]

-

Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]

-

St-Gelais, A. T., et al. (2014). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. Molecules, 19(9), 13347-13367. [Link]

-

Ataman Kimya (n.d.). 3,4-DIHYDROXYCINNAMIC ACID. Retrieved from [Link]

-

ResearchGate (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of esters using acetylated caffeic acid reported by Sanderson et al. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of caffeic acid amides using di-O-acetyl caffeic acid as intermediate. Retrieved from [Link]

-

de Averós, X. F., et al. (2019). Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma. Frontiers in Oncology, 9, 541. [Link]

-

Rengasamy, K. R., et al. (2022). Caffeic Acid and Diseases—Mechanisms of Action. International Journal of Molecular Sciences, 24(1), 479. [Link]

-

Wang, L., et al. (2022). Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. Molecules, 27(20), 7044. [Link]

Sources

- 1. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C13H12O6 | CID 99103 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Diacetoxycinnamic Acid

Introduction

3,4-Diacetoxycinnamic acid, a derivative of the naturally occurring phenolic compound caffeic acid, is a molecule of significant interest in the fields of pharmaceutical sciences and organic chemistry. As a pro-drug or a stabilized form of caffeic acid, its physicochemical properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both established data and predictive insights based on the well-characterized properties of its parent compound, 3,4-dihydroxycinnamic acid (caffeic acid), and a related analogue, 3,4-dimethoxycinnamic acid. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecule.

Chemical Structure and Its Influence on Physicochemical Properties

The chemical architecture of this compound, with its acetylated catechol moiety, is central to its distinct physicochemical behavior. The acetylation of the hydroxyl groups of caffeic acid significantly alters its electronic and steric landscape, thereby influencing its solubility, acidity, and spectral characteristics.

Caption: Chemical structures of this compound and its analogs.

Core Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of this compound can be achieved by comparing it with its parent compound and a key derivative. The following table summarizes the known and predicted properties of these three molecules.

| Property | This compound (Predicted/Computed) | 3,4-Dihydroxycinnamic Acid (Caffeic Acid) | 3,4-Dimethoxycinnamic Acid |

| Molecular Formula | C13H12O6 | C9H8O4 | C11H12O4 |

| Molecular Weight | 264.23 g/mol [1] | 180.16 g/mol | 208.21 g/mol [2] |

| Melting Point | Not experimentally determined | 223-225 °C | 181-183 °C[3] |

| pKa (Carboxylic Acid) | Predicted to be slightly lower than caffeic acid | ~4.6 | ~4.53[4] |

| LogP (Octanol/Water) | 1.4 (Computed)[1] | ~1.2 | 1.8 (Computed)[5] |

| Solubility | Predicted to have increased solubility in non-polar organic solvents and decreased solubility in water compared to caffeic acid. | Slightly soluble in water, soluble in hot water and ethanol. | Soluble in dichloromethane and chloroform; slightly soluble in hot methanol. |

| Appearance | Not specified | Yellow crystals | White to light beige powder |

Experimental Protocols for Synthesis and Characterization

The following section details the experimental procedures for the synthesis and characterization of this compound, providing a framework for its laboratory-scale production and analysis.

Synthesis of this compound via Acetylation of Caffeic Acid

This protocol is based on the well-established method of acetylating phenolic hydroxyl groups using acetic anhydride.

Materials:

-

3,4-Dihydroxycinnamic acid (Caffeic Acid)

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-dihydroxycinnamic acid in a minimal amount of pyridine.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (typically 2-3 equivalents) to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized this compound and to determine its key physicochemical properties.

1. Melting Point Determination:

-

Method: Capillary melting point apparatus.

-

Rationale: A sharp melting point range is indicative of a pure crystalline solid.

2. Solubility Assessment:

-

Method: Visual assessment of dissolution in various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a fixed concentration (e.g., 1 mg/mL).

-

Rationale: Provides a qualitative understanding of the compound's polarity and is crucial for selecting appropriate solvents for formulation and biological assays.

3. pKa Determination:

-

Method: Potentiometric titration or UV-metric method.

-

Rationale: The pKa of the carboxylic acid group influences the compound's ionization state at different pH values, which is a critical factor for its absorption and solubility in biological systems.

4. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons, the vinylic protons of the cinnamic acid backbone, and the methyl protons of the two acetyl groups.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester groups, as well as C=C stretching of the aromatic ring and the alkene.

-

-

Mass Spectrometry (MS):

-

Will confirm the molecular weight of the compound.

-

Caption: Workflow for the physicochemical characterization of this compound.

Predicted Spectral Properties

Based on the structures of the parent and related compounds, the following spectral characteristics are predicted for this compound:

-

¹H NMR: The aromatic protons are expected to shift downfield compared to caffeic acid due to the electron-withdrawing effect of the acetyl groups. The vinylic protons will likely show a coupling constant indicative of a trans configuration. Two distinct singlets for the methyl protons of the acetyl groups should be observed.

-

IR: Strong C=O stretching bands for the ester groups will appear, in addition to the C=O stretch of the carboxylic acid. The broad O-H stretch of the carboxylic acid will also be present. The phenolic O-H bands seen in caffeic acid will be absent.

-

UV-Vis: The λmax is expected to shift compared to caffeic acid due to the modification of the chromophore by the acetyl groups.

Applications in Drug Development

The physicochemical properties of this compound make it an attractive candidate for drug development. Its increased lipophilicity compared to caffeic acid may enhance its ability to cross cell membranes, potentially improving its bioavailability. Furthermore, the acetyl groups can protect the catechol moiety from rapid oxidation, a common metabolic pathway for caffeic acid, thereby prolonging its biological activity. These properties are particularly relevant for its potential use as an anti-inflammatory and antioxidant agent.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its physicochemical properties, which can be rationally predicted and experimentally verified, are key to unlocking its full potential in drug discovery and development. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately harness the therapeutic benefits of this promising molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NFDI4Chem. (n.d.). 3,4-Dimethoxycinnamic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of esters using acetylated caffeic acid reported by Sanderson et al. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3,4-DIHYDROXYCINNAMIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dimethoxycinnamic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dihydroxycinnamic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

MassBank. (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dihydroxycinnamic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dimethoxycinnamic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved from [Link]

-

PMC. (2018). Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents via Inhibition of Mitochondrial Respiration and Disruption of Cellular Metabolism. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dimethoxycinnamic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Retrieved from [Link]

Sources

- 1. This compound | C13H12O6 | CID 99103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. 3,4-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 3,4-Diacetoxycinnamic Acid in Organic Solvents: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and process chemistry. 3,4-Diacetoxycinnamic acid, a derivative of the naturally occurring antioxidant caffeic acid, presents unique physicochemical characteristics that necessitate a thorough understanding of its behavior in various solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, offers predictive insights based on structurally related compounds, and details a robust, self-validating experimental protocol for precise solubility determination.

Introduction: The Critical Role of Solubility

This compound is a compound of significant interest, emerging from the structural modification of caffeic acid (3,4-dihydroxycinnamic acid), a polyphenol lauded for its antioxidant and anti-inflammatory properties. The acetylation of the two hydroxyl groups on the phenyl ring alters the molecule's polarity, hydrogen bonding potential, and ultimately, its solubility profile. For researchers in drug discovery and development, quantifying solubility is not a perfunctory task; it is a critical step that dictates:

-

Formulation Development: The choice between liquid, solid, or semi-solid dosage forms.

-

Bioavailability: An API must be in solution to be absorbed in vivo.

-

Purification & Crystallization: Selecting appropriate solvents is essential for achieving high purity and desired polymorphic forms[1].

-

Toxicology Studies: Preparing accurate dosing solutions for preclinical evaluation.

This document serves as a technical resource, combining theoretical principles with practical, field-proven methodologies to empower scientists in their work with this compound.

Physicochemical Profile and Predicted Solubility Behavior

Understanding the intrinsic properties of this compound provides a foundation for predicting its solubility.

Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₆ | PubChem[2] |

| Molecular Weight | 264.23 g/mol | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem[2] |

| Hydrogen Bond Acceptors | 6 (from carbonyls and ethers) | PubChem[2] |

The XLogP3 value of 1.4 suggests a molecule with moderate lipophilicity. Compared to its parent compound, caffeic acid (XLogP3 ≈ 1.0), the diacetylated form is more non-polar. This structural modification—replacing polar hydroxyl groups with less polar acetate esters—is the primary driver of its solubility characteristics.

Expert Analysis of Expected Solubility

The principle of "like dissolves like" is paramount. Based on its structure:

-

High Solubility Predicted in: Polar aprotic solvents and moderately polar protic solvents. The ester groups and the carboxylic acid can interact favorably with solvents like acetone, ethyl acetate, dimethyl sulfoxide (DMSO), and lower-chain alcohols (methanol, ethanol).

-

Moderate Solubility Predicted in: Less polar solvents. Dichloromethane and chloroform may be effective solvents, as indicated for similar cinnamic acid derivatives[3][4].

-

Low Solubility Predicted in: Non-polar aliphatic solvents like hexane and heptane, and, conversely, in highly polar aqueous systems without pH modification or co-solvents.

The interplay between the molecule's ability to accept hydrogen bonds and the solvent's polarity and hydrogen bonding capacity will ultimately determine the dissolution thermodynamics.

Factors Influencing Solubility: A Mechanistic Overview

The solubility of this compound is not a static value but a function of several interdependent variables. The diagram below illustrates the key factors that a researcher must consider and control.

Caption: Standard workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (verify purity and solid form)

-

High-purity organic solvent(s)

-

Glass vials with Teflon-sealed caps

-

Orbital shaker with temperature control

-

Calibrated centrifuge

-

Syringe filters (Teflon or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

-

System Preparation:

-

Rationale: To ensure the system is clean and thermally equilibrated.

-

Steps: a. Clean and dry all glassware thoroughly. b. Set the orbital shaker to the desired constant temperature (e.g., 25 °C or 37 °C) and allow it to equilibrate.

-

-

Sample Addition:

-

Rationale: An excess of solid is required to ensure a saturated solution is formed and maintained at equilibrium. [5][6] * Steps: a. Add a pre-weighed amount of the selected solvent (e.g., 5 mL) to several vials. b. Add an excess amount of this compound to each vial. The amount should be sufficient to leave visible undissolved solid throughout the experiment.

-

-

Equilibration:

-

Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process can take time, especially for poorly soluble compounds. [7] * Steps: a. Securely cap the vials. b. Place the vials in the temperature-controlled shaker and begin agitation at a moderate speed (e.g., 150 rpm). c. To confirm equilibrium, take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration. [7]

-

-

Phase Separation:

-

Rationale: To cleanly separate the saturated liquid phase from the undissolved solid phase without altering the concentration.

-

Steps: a. Remove vials from the shaker and let them stand briefly to allow solids to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Alternatively, or in addition, use a syringe filter to draw the supernatant. Crucially, potential sorption of the solute onto the filter must be evaluated, as this can be a source of error, especially for hydrophobic compounds. [5][6]

-

-

Analysis (Quantification):

-

Rationale: To accurately measure the concentration of the dissolved API. HPLC is preferred over UV-Vis spectrophotometry as it can separate the API from any potential impurities or degradants, ensuring higher accuracy. [5] * Steps: a. Immediately after separation, carefully pipette a known volume of the clear supernatant. b. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. This prevents precipitation upon cooling. [7] c. Inject the diluted sample into the HPLC system and determine the concentration against a standard calibration curve. d. Back-calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L).

-

-

Solid Phase Confirmation (Trustworthiness Check):

-

Rationale: To ensure the compound has not changed its solid form (e.g., converted to a different polymorph or solvate) during the experiment, which would invalidate the solubility measurement.

-

Steps: a. Recover the excess solid from the vial after the experiment. b. Analyze the solid using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) and compare the results to the starting material.

-

Conclusion

While direct published data on the solubility of this compound in organic solvents is sparse, a robust scientific approach allows for strong predictions and accurate experimental determination. Its physicochemical profile, derived from its acetylated cinnamic acid structure, suggests favorable solubility in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, and 1,4-dioxane. Data from the surrogate compound 3,4-Dimethoxycinnamic acid strongly supports this prediction and provides a quantitative starting point for formulation and process development.

For definitive data, adherence to a rigorous, self-validating protocol like the Shake-Flask method is non-negotiable. By carefully controlling experimental variables and incorporating analytical checks, researchers can generate the high-quality, reliable solubility data essential for advancing their scientific and drug development objectives.

References

- Bergström, C. A., & Avdeef, A. (2019). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development (Vol. 1, pp. 1-38). SciSpace. (Note: While the direct link is to a search result, the citation refers to the common knowledge and methods detailed in such chapters on drug solubility.)

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-12. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 99103, this compound. Retrieved January 13, 2026, from [Link].

- Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 19-27. (Note: URL from search result is not a direct link to a PDF, so a general reference is provided based on the content.)

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-259.

-

World Health Organization (2020). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-fourth report. WHO Technical Report Series, No. 1025. [Link].

-

Peng, C., et al. (2022). Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry, 10, 888673. [Link].

-

Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 13, 2026, from [Link]. (Note: General reference to a source of organic chemistry procedures).

-

FooDB (n.d.). Showing Compound L-Chicoric acid (FDB002580). Retrieved January 13, 2026, from [Link].

-

Cheméo (n.d.). Chemical Properties of 3,4-Dimethoxycinnamic acid (CAS 2316-26-9). Retrieved January 13, 2026, from [Link].

-

Ataman Kimya (n.d.). 3,4-DIHYDROXYCINNAMIC ACID. Retrieved January 13, 2026, from [Link].

-

Wang, Y., et al. (2022). Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data, 67(5), 1269–1280. [Link].

-

Wikipedia (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved January 13, 2026, from [Link].

-

Peng, C., et al. (2022). Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. PMC - PubMed Central, 10, 888673. [Link].

-

NIST (n.d.). 3,4-Dimethoxycinnamic acid. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link].

Sources

- 1. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C13H12O6 | CID 99103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxycinnamic acid CAS#: 2316-26-9 [m.chemicalbook.com]

- 4. 3,4-Dimethoxycinnamic acid | 2316-26-9 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. who.int [who.int]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Diacetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,4-Diacetoxycinnamic acid, a key intermediate and valuable organic compound. By delving into the theoretical underpinnings of NMR and the nuanced effects of substituent groups, this document serves as a detailed reference for the structural elucidation and quality control of this compound. We present a predictive yet robust interpretation of its spectral features, grounded in established principles and comparative data from analogous structures. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of this compound and related cinnamic acid derivatives.

Introduction: The Significance of this compound

This compound is a derivative of caffeic acid, a naturally occurring phenolic compound found in a variety of plant sources. The acetylation of the hydroxyl groups in caffeic acid to form this compound is a common strategy in medicinal chemistry to enhance bioavailability and modulate biological activity. Cinnamic acid derivatives are a class of organic compounds widely distributed in the plant kingdom that play vital roles in various biological processes.[1] Their broad spectrum of applications in the pharmaceutical, cosmetic, and food industries necessitates robust analytical methods for their unequivocal identification and characterization.

NMR spectroscopy stands as a cornerstone technique for the structural verification of such molecules. Its ability to provide detailed information about the chemical environment of individual protons and carbons allows for a definitive confirmation of the molecular structure, including the successful acetylation of the catechol moiety of caffeic acid.

Theoretical Foundations of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an external magnetic field. The absorption of radiofrequency radiation by these nuclei causes them to transition between spin states, and the frequency at which this occurs is highly sensitive to the local electronic environment.

Chemical Shift (δ): The chemical shift is the most fundamental parameter in NMR spectroscopy. It describes the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS). The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while nuclei in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).

Spin-Spin Coupling (J-coupling): Nuclei with non-zero spin that are in close proximity to each other through chemical bonds can influence each other's magnetic fields. This interaction, known as spin-spin coupling, leads to the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz), and provides valuable information about the connectivity of atoms within a molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following outlines a typical procedure for the analysis of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for organic acids due to its excellent dissolving power and the fact that the acidic proton of the carboxylic acid is often observable in this solvent.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 or zgpr | zgpg30 |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Spectral Width | 12 ppm | 220 ppm |

| Acquisition Time | ~4 seconds | ~1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | 1024-4096 |

These parameters may require optimization based on the specific instrument and sample concentration.

Structural Analysis via ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the vinylic protons of the propenoic acid side chain, and the methyl protons of the two acetoxy groups.

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~12.5 | br s | - | 1H |

| H-7 | ~7.6 | d | ~16.0 | 1H |

| H-2 | ~7.5 | d | ~2.0 | 1H |

| H-6 | ~7.4 | dd | ~8.5, 2.0 | 1H |

| H-5 | ~7.2 | d | ~8.5 | 1H |

| H-8 | ~6.5 | d | ~16.0 | 1H |

| H-15, H-19 | ~2.25 | s | - | 6H |

Interpretation:

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically around 12.5 ppm in DMSO-d₆. Its broadness is due to chemical exchange with residual water in the solvent.

-

Vinylic Protons (H-7 and H-8): The two protons on the carbon-carbon double bond of the propenoic acid side chain will appear as two distinct doublets. H-7, being closer to the deshielding carboxylic acid group, will resonate further downfield than H-8. The large coupling constant of approximately 16.0 Hz is characteristic of a trans configuration of these two protons.[4]

-

Aromatic Protons (H-2, H-5, and H-6): The three protons on the aromatic ring will exhibit a complex splitting pattern.

-

H-2: This proton is ortho to the propenoic acid side chain and will appear as a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-2 (meta coupling) and H-5 (ortho coupling), resulting in a doublet of doublets.

-

H-5: This proton is ortho to H-6 and will appear as a doublet.

-

-

Acetoxy Methyl Protons (H-15 and H-19): The six protons of the two equivalent methyl groups of the acetoxy substituents will appear as a sharp singlet at approximately 2.25 ppm. This single peak confirms the presence of the two chemically equivalent acetyl groups.

Structural Analysis via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C9 | ~168 |

| C10, C12 | ~167 |

| C4 | ~145 |

| C7 | ~142 |

| C3 | ~141 |

| C1 | ~133 |

| C6 | ~127 |

| C2 | ~124 |

| C5 | ~123 |

| C8 | ~120 |

| C11, C13 | ~21 |

Interpretation:

-

Carbonyl Carbons (C9, C10, C12): The three carbonyl carbons (one from the carboxylic acid and two from the acetoxy groups) are the most deshielded and will appear in the range of 167-168 ppm.

-

Aromatic and Vinylic Carbons (C1-C8): The carbons of the aromatic ring and the vinylic carbons of the side chain will resonate in the region of 120-145 ppm. The carbons directly attached to the electron-withdrawing oxygen atoms of the acetoxy groups (C3 and C4) will be the most deshielded in this region.

-

Acetoxy Methyl Carbons (C11, C13): The two equivalent methyl carbons of the acetoxy groups will appear upfield, at approximately 21 ppm.

Workflow and Data Validation

The process of NMR-based structural elucidation follows a systematic workflow to ensure data integrity and accurate interpretation.

Caption: Experimental and analytical workflow for the NMR analysis of this compound.

Trustworthiness and Self-Validation:

The interpretation of the NMR spectra of this compound is a self-validating process. The predicted chemical shifts and coupling constants are based on well-established principles of NMR spectroscopy and extensive empirical data. The consistency between the ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure, and the multiplicities of the signals should be consistent with the connectivity of the atoms.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining theoretical principles with a detailed predictive analysis, this document serves as a valuable resource for scientists and researchers in the fields of chemistry and drug development. The methodologies and interpretations presented herein are designed to ensure scientific integrity and to facilitate the accurate structural characterization of this important cinnamic acid derivative.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Danylec, B., & Iskander, M. N. (2002). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education, 79(7), 874. Retrieved from [Link]

-

Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 563-564, 485-491. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

European Union Reference Laboratory for New Psychoactive Substances. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. Retrieved from [Link]

-

University of Calgary. (n.d.). Aromatic H. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Szymański, S., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11093. Retrieved from [Link]

-

Emory University. (n.d.). Small molecule NMR sample preparation. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

Sources

- 1. Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

A Guide to 3,4-Diacetoxycinnamic Acid: A Pivotal Intermediate in Bioactive Molecule Synthesis

Introduction: The Strategic Importance of Protecting Groups in Cinnamic Acid Chemistry

In the intricate world of multi-step organic synthesis, achieving chemoselectivity is paramount. When a molecule possesses multiple reactive functional groups, chemists must devise strategies to direct a reaction to a single, desired site while leaving others untouched. This is the fundamental role of a "protecting group"—a molecular scaffold temporarily installed to mask the reactivity of a functional group.[1][2][3] Caffeic acid (3,4-dihydroxycinnamic acid), a naturally occurring polyphenol renowned for its potent antioxidant and anti-inflammatory properties, presents a classic synthetic challenge.[4][5] Its structure features three distinct reactive sites: a carboxylic acid and two phenolic hydroxyl groups (a catechol moiety).

The catechol group is particularly sensitive; it is easily oxidized and can interfere with reactions targeting the carboxylic acid, such as esterification or amidation. Direct synthesis of caffeic acid derivatives is often inefficient due to these competing reactions and the compound's poor solubility in many organic solvents.

This is where 3,4-Diacetoxycinnamic acid emerges as a critical synthetic intermediate. By converting the two reactive hydroxyl groups into acetate esters, we effectively "protect" them. This transformation yields a stable, crystalline solid that is more soluble in common organic solvents and allows for selective chemistry to be performed on the carboxylic acid group. The acetyl protecting groups are robust enough to withstand many reaction conditions yet can be readily removed in a final "deprotection" step to reveal the parent catechol structure.[1][2] This guide provides an in-depth exploration of the synthesis, application, and strategic value of this compound in the development of high-value bioactive compounds.

Core Synthetic Strategy: The Protect-React-Deprotect Pathway

The utility of this compound is best understood through the "protect-react-deprotect" paradigm. This strategy provides a reliable and high-yielding route to a diverse library of caffeic acid derivatives, which are of significant interest in pharmaceutical and nutraceutical development.[6][7]

Caption: General synthetic workflow utilizing this compound.

Key Applications in the Synthesis of Bioactive Molecules

The primary role of this compound is to serve as a stable precursor for the synthesis of caffeic acid esters and amides, many of which exhibit enhanced biological activity or improved pharmacokinetic properties compared to the parent acid.

Synthesis of Caffeic Acid Esters

Caffeic acid esters are widely studied for their diverse pharmacological activities.[7] The synthesis typically involves the activation of the carboxylic acid of the protected intermediate, followed by reaction with a desired alcohol and subsequent deprotection.

A common activation method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with an alcohol to form the ester. The final step is the hydrolysis of the acetate groups, usually under mild acidic or basic conditions, to yield the final product. This method has been used to synthesize a variety of esters with significant biological potential.

Synthesis of Caffeic Acid Amides

Following a similar logic, this compound is an excellent starting point for synthesizing caffeic acid amides.[8] Instead of an alcohol, an amine is used as the nucleophile. To facilitate amide bond formation, peptide coupling reagents are often employed to activate the carboxylic acid. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBT).[7] This approach avoids the harsh conditions of acyl chloride formation and is compatible with a wide range of amines. As with ester synthesis, a final deprotection step is required to unmask the catechol functionality.[8]

Experimental Protocol: Synthesis of Caffeic Acid Phenethyl Ester (CAPE) via a Protected Intermediate

This protocol details a representative synthesis of Caffeic Acid Phenethyl Ester (CAPE), a well-known bioactive compound, using this compound as the key intermediate.

Causality Statement: The catechol moiety of caffeic acid is susceptible to oxidation and can interfere with esterification. Protecting it as a diacetate allows for clean, high-yield conversion of the carboxylic acid to the desired ester. The phenethyl ester is targeted due to its well-documented anti-inflammatory, antioxidant, and anti-cancer properties.

Caption: Experimental workflow for the synthesis of CAPE.

Methodology

Step 1: Synthesis of 3,4-Diacetoxycinnamoyl Chloride (Activation)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Under a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-diacetoxycinnamoyl chloride is a viscous oil and is typically used in the next step without further purification.

-

Expert Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent, which is a more potent acylating agent. Using the acyl chloride immediately is crucial as it is sensitive to moisture.

-

Step 2: Synthesis of Protected CAPE (Esterification)

-

Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent such as Dichloromethane (DCM) in a new flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

In a separate vessel, prepare a solution of phenethyl alcohol (1.1 eq) and a non-nucleophilic base like pyridine (1.2 eq) in dry DCM.

-

Add the phenethyl alcohol/pyridine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Expert Insight: Pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion and preventing side reactions.

-

Step 3: Deprotection to Yield Caffeic Acid Phenethyl Ester (CAPE)

-

The crude reaction mixture containing the protected CAPE can be taken to the next step directly, or after a preliminary aqueous workup to remove pyridine hydrochloride.

-

Dissolve the crude protected ester in methanol (MeOH).

-

Add a solution of sodium methoxide (NaOMe) in methanol (0.1 M solution) until the pH is basic (pH 9-10).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the protected ester is fully converted to the deprotected product.

-

Expert Insight: This transesterification reaction is a mild and efficient method for cleaving the acetate groups.

-

Step 4: Work-up and Purification

-

Neutralize the reaction mixture with a weak acid, such as 1 M HCl, until it reaches pH ~6-7.

-

Reduce the solvent volume under reduced pressure.

-

Perform a liquid-liquid extraction using ethyl acetate and water. Combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude solid/oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Caffeic Acid Phenethyl Ester.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Synthetic Data

The use of protected intermediates like this compound generally leads to improved yields and purity for various derivatives compared to direct synthesis methods.

| Derivative Synthesized | Starting Material | Key Reagents | Reported Yield (%) | Reference |

| Caffeic Acid Amide (Generic) | This compound | EDCI, HOBT, Amine | Good to High | [8] |

| 3,4-Diacetyl Caffeic Acid | Caffeic Acid | Acetic Anhydride | Not Specified | [9] |

| N-(maltosyl)-3,4-dihydroxycinnamamide | 3,4-Diacetoxycinnamoyl chloride | Maltosylamine derivative | Multi-step | [10] |

Note: Specific yield percentages can vary significantly based on the substrate, scale, and purification method.

Conclusion

This compound is more than just a derivative of caffeic acid; it is a strategic tool that unlocks efficient and controlled access to a vast array of bioactive esters and amides. The application of a robust protect-react-deprotect strategy overcomes the inherent reactivity challenges of the catechol moiety, enabling chemists to perform selective transformations on the carboxylic acid group with high fidelity. For researchers and drug development professionals, mastering the use of this intermediate is a key step toward the rational design and synthesis of novel therapeutic agents derived from the valuable caffeic acid scaffold.

References

-

Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. (2018). Molecules. Available at: [Link]

-

The Multifaceted Applications of 3,4-Dimethoxycinnamic Acid in Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Role of Protective Groups in Organic Synthesis. Pure and Applied Chemistry. Available at: [Link]

-

Synthesis of caffeic acid amides using di-O-acetyl caffeic acid as intermediate. ResearchGate. Available at: [Link]

-

3,4-DIHYDROXYCINNAMIC ACID. Ataman Kimya. Available at: [Link]

-

Synthesis and biological evaluation of caffeic acid 3,4-dihydroxyphenethyl ester. PubMed. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

-

Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. MDPI. Available at: [Link]

-

Synthesis and Hepatoprotective Activity of 3,4 Diacetyl; 3,4 Dibenzyl Caffeic and 4-(Dimethylamino)Cinnamic Acids. ResearchGate. Available at: [Link]

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available at: [Link]

-

Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 3,4-dihydroxycinnamic acid. PrepChem.com. Available at: [Link]

-

3,4-Dimethoxycinnamic Acid Market Trends and Insights. Apiary. Available at: [Link]

-

Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PubMed. Available at: [Link]

-

PREPARATION OF BIOACTIVE OXIDIZED HYDROXYCINNAMIC ACID DERIVATIVES. University of Szeged. Available at: [Link]

-

3,4-Dimethoxycinnamic acid. NIST WebBook. Available at: [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. NIH National Library of Medicine. Available at: [Link]

-

One-Pot Preparation of Caffeic Acid Esters from 3,4-Dihydroxybenzaldehyde. ResearchGate. Available at: [Link]

-

Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). ResearchGate. Available at: [Link]

-

Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). PubMed. Available at: [Link]

-

Chemical structure of (A) caffeic acid (3,4-dihydroxycinnamic acid,... ResearchGate. Available at: [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

3,4-Diacetoxycinnamic Acid: A Prodrug Strategy for Enhanced Caffeic Acid Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Caffeic acid, a naturally occurring phenolic compound, exhibits a wide spectrum of therapeutic activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical translation is often hampered by suboptimal physicochemical properties such as poor solubility and limited bioavailability. This technical guide provides a comprehensive overview of 3,4-diacetoxycinnamic acid, a protected form and prodrug of caffeic acid, designed to overcome these limitations. We will delve into the strategic rationale for acetylating caffeic acid, provide detailed methodologies for its synthesis and deprotection, compare the physicochemical characteristics of the parent compound and its acetylated derivative, and explore the underlying mechanisms of its enhanced biological performance as a prodrug. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in leveraging prodrug strategies to unlock the full therapeutic potential of natural products like caffeic acid.

The Rationale for Protection: Overcoming the Limitations of Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a promising therapeutic agent due to its potent biological activities.[1][2] However, the presence of two free hydroxyl groups in its catechol moiety, while crucial for its antioxidant activity, also contributes to its poor oral bioavailability.[3] These polar functional groups limit its passive diffusion across the lipophilic intestinal membrane.

The acetylation of these hydroxyl groups to form this compound serves as a classic prodrug strategy. This chemical modification temporarily masks the polar hydroxyl groups with non-polar acetyl groups, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to facilitate its absorption through the gastrointestinal tract. Once absorbed, the acetyl groups are expected to be cleaved by ubiquitous esterase enzymes present in the body, releasing the active caffeic acid at the site of action.[4][5]

This approach aims to improve the pharmacokinetic profile of caffeic acid, potentially leading to higher systemic exposure and enhanced therapeutic efficacy.

Synthesis and Deprotection: A Methodological Overview

The conversion between caffeic acid and its diacetylated prodrug is a straightforward two-step process involving protection (acetylation) and deprotection (hydrolysis).

Synthesis of this compound (Acetylation)

The protection of the hydroxyl groups of caffeic acid is typically achieved through acetylation using acetic anhydride in the presence of a base catalyst such as pyridine.[6][7] The pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.

Experimental Protocol: Acetylation of Caffeic Acid

-

Dissolution: Dissolve caffeic acid (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Acylation: Cool the solution to 0°C and add acetic anhydride (a slight excess, e.g., 2.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Work-up: Remove the solvents under reduced pressure. Co-evaporate the residue with toluene to remove residual pyridine. Dissolve the residue in an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization.[7]

Diagram of the Acetylation Workflow

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound (Hydrolysis)

The regeneration of caffeic acid from its diacetylated form can be achieved through base-catalyzed hydrolysis (saponification). This process involves the cleavage of the ester bonds using a base such as sodium hydroxide.

Experimental Protocol: Hydrolysis of this compound

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detectable.

-

Neutralization: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate and phenoxide ions.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield caffeic acid.

Diagram of the Deprotection Workflow

Caption: Workflow for the deprotection of this compound.

Physicochemical Properties: A Comparative Analysis

The acetylation of caffeic acid significantly alters its physicochemical properties, which in turn influences its pharmacokinetic behavior.

| Property | Caffeic Acid | This compound | Rationale for Change |

| Molecular Formula | C₉H₈O₄ | C₁₃H₁₂O₆[7] | Addition of two acetyl groups. |

| Molecular Weight | 180.16 g/mol | 264.23 g/mol [7] | Increased molecular mass due to acetylation. |

| LogP (Octanol/Water) | ~1.2 (experimental) | 1.4 (computed)[7] | Masking of polar hydroxyl groups with non-polar acetyl groups increases lipophilicity. |

| Aqueous Solubility | Poor[3] | Expected to be lower than caffeic acid | Increased lipophilicity generally leads to decreased aqueous solubility. |

| Solubility in Organic Solvents | Moderately soluble | Expected to be more soluble than caffeic acid | The less polar nature of the acetylated form enhances solubility in organic solvents. |

Note: Some values are computed or inferred based on chemical principles and may vary depending on experimental conditions.

The Prodrug Advantage: Enhanced Bioavailability and Metabolic Stability

The primary advantage of using this compound as a prodrug lies in its potential to enhance the oral bioavailability of caffeic acid. The increased lipophilicity of the acetylated form is expected to improve its absorption across the intestinal epithelium via passive diffusion.

Once absorbed into the bloodstream, this compound is anticipated to undergo rapid hydrolysis by esterases, which are ubiquitously present in the plasma, liver, and other tissues, to release the active caffeic acid.[4][5] This in vivo conversion is a critical step for the prodrug to exert its therapeutic effects.

The general mechanism for esterase-catalyzed hydrolysis involves the cleavage of the ester bond to yield the parent acid and an alcohol.[4] In the case of this compound, this would result in the formation of caffeic acid and acetic acid.

Diagram of the Prodrug Activation Pathway

Caption: The enzymatic conversion of this compound to caffeic acid.

Conclusion and Future Perspectives

This compound represents a viable and straightforward prodrug of caffeic acid with the potential to overcome the pharmacokinetic limitations of the parent compound. The acetylation of the phenolic hydroxyl groups enhances its lipophilicity, which is a key factor in improving oral absorption. The subsequent in vivo hydrolysis by esterases ensures the release of the active caffeic acid.

Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in preclinical and clinical studies. Comparative studies directly evaluating the oral bioavailability of caffeic acid and its diacetylated prodrug are essential to validate this drug delivery strategy. Additionally, investigating the specific esterase subtypes involved in the hydrolysis of this compound could provide valuable insights for predicting its metabolic fate and potential drug-drug interactions.

The principles outlined in this guide can be applied to other natural products with similar limitations, highlighting the broad utility of the prodrug approach in enhancing the therapeutic potential of promising bioactive molecules.

References

- Ceylan, F. D., Günal-Köroğlu, D., Saricaoglu, B., Ozkan, G., & Sharifi-Rad, J. (2020).

- GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

- González-Laredo, R. F., Rosales-Reyes, M. L., Rocha-Guzmán, N. E., Gallegos-Infante, J. A., Moreno-Jiménez, M. R., & Córdova-Gallegos, V. M. (2015). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. Molecules, 20(8), 14238–14253.

- Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug metabolism and pharmacokinetics, 27(5), 466–477.

- Wikipedia. (2023). Caffeic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99103, this compound.

- Pérez-Alvarez, V., Fernandez-Martinez, E., Morales-Ríos, M. S., Bobadilla, R. A., & Muriel, P. (2003). Synthesis and Hepatoprotective Activity of 3,4 Diacetyl; 3,4 Dibenzyl Caffeic and 4-(Dimethylamino)Cinnamic Acids. Proceedings of the Western Pharmacology Society, 46, 136-138.

- ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and pyridine?

- MDPI. (n.d.).

- Ataman Kimya. (n.d.). 3,4-DIHYDROXYCINNAMIC ACID.

- J-Stage. (n.d.). The Emerging Role of Human Esterases.

- Frontiers. (n.d.).

- PubMed. (n.d.). The emerging role of human esterases.

- BenchChem. (n.d.).

- PubMed. (n.d.). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid).

- ChemicalBook. (n.d.). 3,4-Dimethoxycinnamic acid CAS#: 2316-26-9.

- J-Stage. (n.d.). The Emerging Role of Human Esterases.

- MDPI. (n.d.).

- National Institutes of Health. (n.d.). A comparative study of the inhibitory effects by caffeic acid, catechins and their related compounds on the generation of radicals in the reaction mixture of linoleic acid with iron ions.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Caffeic acid: a brief overview of its presence, metabolism, and bioactivity.

- Wikipedia. (n.d.). 3,4-Dimethoxycinnamic acid.

- De Gruyter. (n.d.). Synthesis and Acid-Catalyzed Hydrolysis of Some 3-(4-Methoxyphenyl)

- Cheméo. (n.d.). Chemical Properties of 3,4-Dimethoxycinnamic acid (CAS 2316-26-9).

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.

- Organic Syntheses. (n.d.). Azlactone of α-Benzoylaminocinnamic Acid.

- BenchChem. (n.d.).

Sources

- 1. figshare.com [figshare.com]

- 2. 3,4-Dimethoxycinnamic acid | 2316-26-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 3,4-Diacetoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel compound from discovery to a potential therapeutic agent is underpinned by a rigorous preliminary biological screening process. This guide provides a comprehensive framework for the initial in vitro evaluation of 3,4-diacetoxycinnamic acid, a derivative of the well-studied caffeic acid. Recognizing the limited direct research on this acetylated form, this document establishes a scientifically-grounded screening cascade. The protocols herein are designed to elucidate its cytotoxic, antioxidant, and anti-inflammatory properties. By synthesizing established methodologies with expert rationale, this guide aims to equip researchers with the necessary tools to robustly assess the compound's biological potential and make informed decisions for further investigation.

Introduction: Rationale and Scientific Context

Natural products and their derivatives are a cornerstone of drug discovery.[1] Caffeic acid (3,4-dihydroxycinnamic acid) is a widely occurring phenolic compound known for its potent antioxidant, anti-inflammatory, and anticancer properties.[2] The subject of this guide, this compound, is a synthetic derivative where the two hydroxyl groups of caffeic acid are acetylated. This structural modification is of significant interest for several reasons:

-

Enhanced Bioavailability: Acetylation can increase the lipophilicity of a phenolic compound. This may improve its ability to cross cell membranes, potentially leading to greater intracellular concentrations and enhanced biological activity.[3]

-

Modulated Activity: The addition of acetyl groups can alter the compound's interaction with biological targets. Studies on other acetylated phenolics, such as resveratrol, have shown that acetylation can either maintain or even enhance their original biological activities.[3][4]

Given these considerations, a systematic preliminary screening of this compound is warranted to determine if this modification translates into a favorable biological activity profile. This guide outlines a tiered approach, starting with foundational assays and progressing to more specific mechanistic studies.

Foundational Screening: Cytotoxicity and Antioxidant Profiling

The initial tier of screening aims to establish a baseline understanding of the compound's cellular effects and its capacity to counteract oxidative stress.

Cytotoxicity Assessment: The MTT Assay

A fundamental first step in evaluating any new compound is to determine its effect on cell viability.[5] This is crucial for identifying a therapeutic window—concentrations that are bioactive but not overtly toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM).[1] Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

-

Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[1]

-

Incubation: Incubate the plates for 48 to 72 hours.[1]

-